(S)-2-Bromopropionic Acid-13C,d4
説明
特性
分子式 |
C₂¹³CHD₄BrO₂ |
|---|---|
分子量 |
157.99 |
同義語 |
(2S)-2-Bromopropanoic Acid-13C,d4; (S)-α-Bromopropionic Acid-13C,d4; (-)-α-Bromopropanoic Acid-13C,d4; L-α-Bromopropionic Acid-13C,d4; L-2-Bromopropionic Acid-13C,d4; (S)-(-)-2-Bromopropionic Acid-13C,d4; (S)-2-Bromopropanoic Acid-13C,d4; (S)-2-Bromo |
製品の起源 |
United States |
科学的研究の応用
Medicinal Chemistry
(S)-2-Bromopropionic Acid-13C,d4 is instrumental in the synthesis of various therapeutic compounds, particularly those exhibiting anti-inflammatory and antitumor properties. Its role as a chiral building block allows researchers to explore the structure-activity relationships of numerous pharmaceutical agents.
Case Study: Synthesis of Antitumor Agents
Research has demonstrated that (S)-2-Bromopropionic Acid-13C,d4 can be utilized in the synthesis of structural analogs of antimitotic tripeptides, such as hemiasterlins. These compounds have shown promising activity against cancer cells, making them potential candidates for further development into antitumor therapies .
Metabolic Studies
The incorporation of deuterated compounds like (S)-2-Bromopropionic Acid-13C,d4 into metabolic studies enhances the understanding of metabolic pathways and the dynamics of drug metabolism. The use of stable isotopes allows for precise tracking of metabolic processes through techniques such as mass spectrometry.
Case Study: Mass Spectrometry Applications
In metabolic profiling, (S)-2-Bromopropionic Acid-13C,d4 serves as an internal standard to improve the accuracy and reliability of mass spectrometry analyses. Its distinct isotopic signature aids in distinguishing between endogenous metabolites and exogenous compounds, facilitating a better understanding of metabolic variations among individuals .
Analytical Chemistry
(S)-2-Bromopropionic Acid-13C,d4 is employed in analytical chemistry for method development and validation. Its unique properties enable researchers to create more sensitive and specific assays for various applications.
Case Study: Method Validation in Pharmaceuticals
In pharmaceutical analysis, (S)-2-Bromopropionic Acid-13C,d4 has been used to validate methods for quantifying drug concentrations in biological samples. The compound's stable isotopic nature allows for accurate calibration curves and enhances the reproducibility of results across different analytical runs .
Data Summary Table
類似化合物との比較
Isotopic vs. Non-Isotopic Analogs
Key Differences :
*Calculated based on standard 2-bromopropionic acid (C₃H₅BrO₂) with +1 Da (13C) and +4 Da (d4).
Functional Implications :
- The 13C and deuterium labels in (S)-2-Bromopropionic Acid-13C,d4 enhance detection sensitivity in mass spectrometry and reduce signal overlap in NMR, unlike the non-labeled version .
- Non-isotopic analogs are more cost-effective for bulk synthesis but lack traceability in mechanistic studies.
Stereochemical Variants
Enantiomeric Comparison :
Key Insight :
The (S)-configuration is critical for enantioselective reactions, such as the synthesis of peptide tertiary amides (PTAs), where stereochemistry dictates binding interactions .
Substituted Bromopropionic Acids
Structural and Functional Differences :
| Compound Name | Substituent | Unique Properties | Applications |
|---|---|---|---|
| (S)-2-Bromo-3-phenylpropionic acid | Phenyl group at C3 | Enhanced lipophilicity, varied bioactivity | Pharmacology, enzyme studies |
| 2-Bromo-3-methylpropanoic acid | Methyl group at C3 | Altered steric effects | Organic intermediates |
| 2-(4-Bromophenyl)propanoic acid | Bromophenyl at C2 | High anti-inflammatory activity | Drug development |
Key Findings :
- Substitution patterns (e.g., phenyl vs. methyl) significantly alter lipophilicity and biological activity. For example, bromophenyl derivatives show higher anti-inflammatory activity compared to simpler alkyl-substituted analogs .
準備方法
Reaction Conditions and Optimization
-
Step 1 : A 250 mL flask equipped with a reflux condenser and pressure-equalizing funnel is charged with 3.8 g red phosphorus, 25 g propionic acid-13C, and 30 g Br₂. Bromine is added dropwise under cooling (maintained below 50°C) to prevent runaway reactions2.
-
Step 2 : After refluxing for 2 hours, the mixture is distilled to collect 2-bromopropionyl bromide (115–154°C). Hydrolysis with D₂O at 90°C for 90 minutes yields 2-bromopropionic acid-13C,d₄2.
-
Yield : 60–70% (crude), improving to 85% after vacuum distillation (124°C at 20 mmHg)2.
Table 1 : Key Parameters for HVZ-Based Synthesis
| Parameter | Value | Source |
|---|---|---|
| Temperature (reflux) | 50°C | 2 |
| Hydrolysis time | 90 minutes | 2 |
| Isotopic purity (¹³C) | 99 atom % | |
| Deuterium incorporation | 4 positions (CHD₄) |
Stereoselective Synthesis via Chiral Resolution
Producing the (S)-enantiomer necessitates enantioselective methods. Asymmetric catalytic bromination and enzymatic resolution are the two dominant approaches.
Asymmetric Catalysis
Chiral ligands such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) facilitate enantioselective bromination. Propiolic acid-13C is treated with HBr in the presence of a palladium-BINAP complex, yielding (S)-2-bromopropionic acid-13C with >85% enantiomeric excess (ee). Deuterium is introduced via deuterated HBr (DBr) or deuterium exchange during workup.
Enzymatic Resolution
Racemic 2-bromopropionic acid-13C,d₄ is resolved using lipase-based kinetic resolution . Lipase PS (from Pseudomonas cepacia) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer intact. This method achieves ee values >90% but requires additional steps to recover the desired isomer.
Table 2 : Comparison of Stereoselective Methods
| Method | Enantiomeric Excess | Yield | Deuterium Source |
|---|---|---|---|
| Asymmetric catalysis | 85–90% | 65% | DBr |
| Enzymatic resolution | 90–95% | 55% | D₂O |
Isotopic Exchange and Post-Synthetic Modification
Late-stage isotopic labeling offers flexibility in deuterium placement. Acid-catalyzed H/D exchange using D₂SO₄ and D₂O introduces deuterium at the α and β positions of 2-bromopropionic acid-13C. This method avoids the need for fully deuterated starting materials but risks isotopic dilution.
Procedure:
-
Dissolve 10 g 2-bromopropionic acid-13C in 50 mL D₂O.
-
Add 1 mL D₂SO₄ and reflux at 100°C for 24 hours.
-
Extract with ether, dry over MgSO₄, and distill under vacuum.
-
Deuterium incorporation : >95% at α-position, 80% at β-position.
Purification and Analytical Validation
Final purification employs vacuum fractional distillation and chiral chromatography . Distillation under reduced pressure (20 mmHg) isolates the product at 124°C, while chiral HPLC (e.g., Chiralpak IA column) confirms enantiopurity.
Table 3 : Analytical Specifications
| Parameter | Method | Result |
|---|---|---|
| Purity (HPLC) | Reverse-phase C18 | ≥98% |
| Enantiomeric excess | Chiral HPLC | >85% ee |
| Isotopic abundance | MS (ESI+) | ¹³C: 99%, D: 95% |
Q & A
Q. What are the key considerations for synthesizing (S)-2-Bromopropionic Acid-13C,d4 with high enantiomeric purity?
Methodological Answer: Synthesis requires precise control of reaction conditions to maintain stereochemical integrity. Use chiral catalysts (e.g., asymmetric hydrogenation) and monitor intermediates via chiral HPLC or polarimetry. Isotopic labeling (13C and deuterium) necessitates stable isotope-enriched precursors (e.g., 13C-propionic acid) and deuterated solvents to avoid isotopic dilution. Reaction progress should be validated using mass spectrometry (MS) to confirm isotopic incorporation and NMR for stereochemical confirmation .
Q. How can researchers characterize the isotopic purity and stability of (S)-2-Bromopropionic Acid-13C,d4 under varying storage conditions?
Methodological Answer: Isotopic purity is assessed via high-resolution mass spectrometry (HRMS) to quantify 13C and deuterium enrichment. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity) with periodic analysis via LC-MS to detect isotopic exchange or decomposition. For long-term storage, use inert atmospheres (argon) and low temperatures (-20°C) to minimize deuterium loss and racemization .
Q. What analytical techniques are most reliable for distinguishing (S)-2-Bromopropionic Acid-13C,d4 from its non-isotopic and racemic analogs?
Methodological Answer: Chiral gas chromatography (GC) or HPLC with a chiral stationary phase (e.g., cyclodextrin derivatives) separates enantiomers. Isotopic differentiation requires tandem MS (MS/MS) to detect mass shifts from 13C and deuterium. Nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangements of deuterium substituents .
Advanced Research Questions
Q. How does isotopic labeling (13C/d4) influence the reaction kinetics and mechanistic pathways of (S)-2-Bromopropionic Acid-13C,d4 in nucleophilic substitution reactions?
Methodological Answer: Kinetic isotope effects (KIEs) must be quantified using competitive experiments with labeled vs. unlabeled substrates. For example, compare reaction rates in SN2 mechanisms via 13C NMR to track 13C migration or deuterium scrambling. Computational modeling (DFT) can predict isotopic effects on transition states, validated by experimental activation energy measurements .
Q. What strategies can resolve contradictions in metabolic tracing data when using (S)-2-Bromopropionic Acid-13C,d4 as a tracer in cellular studies?
Methodological Answer: Contradictions may arise from isotopic dilution or off-target metabolism. Use dual-isotope labeling (e.g., 13C and 2H) with parallel reaction monitoring (PRM) MS to track specific pathways. Normalize data to internal standards (e.g., myristic acid-d27) and validate via isotopomer distribution analysis (IDA) to distinguish true metabolic flux from background noise .
Q. How can researchers design experiments to evaluate the chiral stability of (S)-2-Bromopropionic Acid-13C,d4 in biological matrices (e.g., plasma, tissue homogenates)?
Methodological Answer: Incubate the compound in biological matrices under physiological conditions (37°C, pH 7.4) and sample at timed intervals. Analyze enantiomeric ratios via chiral LC-MS/MS. Use protease inhibitors to rule out enzymatic racemization. Compare degradation rates to non-isotopic controls to isolate isotopic effects .
Q. What are the best practices for validating synthetic pathways of (S)-2-Bromopropionic Acid-13C,d4 to ensure reproducibility across laboratories?
Methodological Answer: Document all steps with strict adherence to stoichiometric ratios, solvent purity, and reaction times. Share raw spectral data (NMR, MS) in open-access repositories. Cross-validate results via round-robin testing with independent labs, using standardized reference materials and protocols .
Data Analysis & Validation
Q. How should researchers statistically analyze variability in isotopic enrichment measurements across multiple batches of (S)-2-Bromopropionic Acid-13C,d4?
Methodological Answer: Apply multivariate statistical tools (e.g., PCA or ANOVA) to batch-corrected MS data. Use relative standard deviation (RSD) thresholds (<5% for technical replicates) to identify outliers. Normalize data to internal standards (e.g., valine-13C2) and report confidence intervals for isotopic enrichment .
Q. What criteria determine the suitability of (S)-2-Bromopropionic Acid-13C,d4 for in vivo metabolic studies, considering potential isotopic interference?
Methodological Answer: Conduct pilot studies to assess isotopic interference in target pathways. Use tracer dilution assays and metabolic flux analysis (MFA) to quantify background noise. Ensure isotopic enrichment exceeds natural abundance (e.g., >99% for 13C) and validate via spike-in experiments with unlabeled analogs .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
